2-Methylphenyl chlorothioformate
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Overview
Description
2-Methylphenyl chlorothioformate is an organic compound with the molecular formula C8H7ClOS. It is a derivative of chlorothioformic acid, where the hydrogen atom is replaced by a 2-methylphenyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylphenyl chlorothioformate can be synthesized through the reaction of 2-methylphenol with thiophosgene (CSCl2) in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired chlorothioformate ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions: 2-Methylphenyl chlorothioformate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding thiocarbamates and thiocarbonates.
Addition-Elimination Reactions: In the presence of nucleophilic solvents, it can undergo addition-elimination reactions, leading to the formation of different products depending on the solvent used.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Ethanol, water, and other polar solvents.
Conditions: Room temperature to slightly elevated temperatures, depending on the desired reaction rate.
Major Products:
Thiocarbamates: Formed by reaction with amines.
Thiocarbonates: Formed by reaction with alcohols.
Scientific Research Applications
2-Methylphenyl chlorothioformate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thiocarbonyl compounds.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce thiocarbonyl groups.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of thiocarbonyl-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-methylphenyl chlorothioformate involves its reactivity with nucleophiles. The compound acts as an electrophile, with the chlorine atom being replaced by the nucleophile. This reaction typically proceeds through an addition-elimination mechanism, where the nucleophile adds to the carbonyl carbon, followed by the elimination of the chloride ion.
Comparison with Similar Compounds
Phenyl chlorothioformate: Similar structure but without
Properties
Molecular Formula |
C8H7ClOS |
---|---|
Molecular Weight |
186.66 g/mol |
IUPAC Name |
O-(2-methylphenyl) chloromethanethioate |
InChI |
InChI=1S/C8H7ClOS/c1-6-4-2-3-5-7(6)10-8(9)11/h2-5H,1H3 |
InChI Key |
CEHHGCRZURMSDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC(=S)Cl |
Origin of Product |
United States |
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